![molecular formula C17H14FN3O3S B2957536 (2-Fluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851802-31-8](/img/structure/B2957536.png)
(2-Fluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Description
“(2-Fluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is an organic compound . It belongs to the class of organic compounds known as benzophenones, which are organic compounds containing a ketone attached to two phenyl groups .
Molecular Structure Analysis
The molecular formula of this compound is C13H8FNO3 . It’s important to note that the structure of a molecule can greatly influence its properties and reactivity.Scientific Research Applications
Pharmaceutical Drug Development
The indole and imidazole moieties present in the compound are known to be significant in drug development. Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Similarly, imidazole derivatives are valued for their antibacterial, antifungal, and antitumor activities . This compound could be explored for potential use in creating new therapeutic agents targeting these areas.
Antiviral Research
Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . The nitrophenyl group in the compound could be modified to enhance its antiviral capabilities, potentially leading to the development of new antiviral drugs.
Anti-Cancer Studies
The structural complexity of the compound suggests it could interact with various biological targets. Indole derivatives are known to bind with high affinity to multiple receptors, which could be beneficial in designing drugs for cancer treatment .
Antimicrobial Applications
Imidazole derivatives have demonstrated antimicrobial properties, which could make this compound a candidate for developing new antimicrobial agents, especially in the fight against drug-resistant strains .
Material Science
While not directly related to its biological properties, the compound’s unique structure could be of interest in material science for the development of novel organic compounds with specific electronic or photonic properties.
Each of these applications would require extensive research and experimentation to determine the compound’s efficacy and safety in the respective fields. The compound’s structural features, such as the fluorophenyl and nitrophenyl groups, provide a versatile framework for chemical modifications, which could lead to a variety of uses in scientific research and drug development. The analysis provided here is based on the known activities of indole and imidazole derivatives, which form part of the compound’s structure . Further studies would be needed to confirm these potential applications for this specific compound.
properties
IUPAC Name |
(2-fluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-15-4-2-1-3-14(15)16(22)20-10-9-19-17(20)25-11-12-5-7-13(8-6-12)21(23)24/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZCYCYXDACDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
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